molecular formula C10H11BrN2O2 B325101 4-bromo-N'-propanoylbenzohydrazide

4-bromo-N'-propanoylbenzohydrazide

Cat. No.: B325101
M. Wt: 271.11 g/mol
InChI Key: HVOFATDTSZTQOG-UHFFFAOYSA-N
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Description

4-Bromo-N'-propanoylbenzohydrazide is a benzohydrazide derivative characterized by a 4-bromo-substituted benzene ring conjugated to a propanoyl hydrazide group. These compounds are synthesized via condensation reactions between 4-bromobenzohydrazide and aldehydes or ketones, forming hydrazone linkages . Their structural versatility enables diverse applications, including antimicrobial agents, catalysts, and fluorescent materials.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

4-bromo-N//'-propanoylbenzohydrazide

InChI

InChI=1S/C10H11BrN2O2/c1-2-9(14)12-13-10(15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14)(H,13,15)

InChI Key

HVOFATDTSZTQOG-UHFFFAOYSA-N

SMILES

CCC(=O)NNC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCC(=O)NNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Crystallographic and Conformational Features

  • 4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide (E-isomer) :
    • Synthesized from 4-bromobenzohydrazide and 2-nitrobenzaldehyde.
    • Dihedral angle between aromatic rings: 4.1° , indicating near coplanarity.
    • E-configuration at the C=N bond and intermolecular N-H⋯O hydrogen bonding form chain-like crystal structures .
  • 4-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (D13) :
    • Features intramolecular hydrogen bonds (O-H⋯N) and halogen-rich substituents (Br, Cl), enhancing molecular rigidity and antifungal activity .
  • 4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide :
    • Pyridine substituent introduces π-π stacking and hydrogen bonding (N-H⋯N), crucial for antibacterial activity .

Table 1: Structural Parameters of Selected Analogs

Compound Substituent Dihedral Angle Hydrogen Bonding Reference
4-Bromo-N'-(2-nitrobenzylidene) 2-Nitrobenzylidene 4.1° N-H⋯O chains
D13 3,5-Dibromo-2-hydroxybenzylidene N/A O-H⋯N intramolecular
4-Bromo-N'-(pyridin-4-ylmethylene) Pyridin-4-ylmethylene N/A N-H⋯N and π-π interactions

Antifungal Activity

  • D13 (4-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide) :
    • Exhibits low MIC values against Sporothrix spp. (fungal pathogen).
    • Disrupts fungal cell membranes and accumulates sphingolipids, leading to rapid fungicidal effects .
    • Demonstrated in vivo efficacy with minimal mammalian toxicity, making it a promising antifungal candidate .

Antibacterial Activity

  • 4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide: MIC: 3.13 μg/mL against E. coli and P. aeruginosa. Pyridine group enhances membrane penetration and interaction with bacterial enzymes .
  • Cobalt(III) and Manganese(II) Complexes :
    • Derived from 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide.
    • Show broad-spectrum activity against B. subtilis, S. aureus, and C. albicans due to metal coordination enhancing ligand bioavailability .

Catalytic Properties

  • Oxidovanadium(V) Complexes: Ligands like 4-bromo-N'-(4-oxopentan-2-ylidene)benzohydrazide form octahedral vanadium complexes. Catalyze styrene epoxidation with high efficiency (70–85% yield), leveraging the hydrazone’s ONO donor sites .

Material Science

  • 2-(4-Bromophenyl)-1,3,4-oxadiazole :
    • Derived from 4-bromo-N'-(4-bromobenzoyl)benzohydrazide.
    • Used in organic light-emitting diodes (OLEDs) due to high electron mobility and fluorescence .

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